o-Nitroaniline-p-sulfonyl chloride

描述

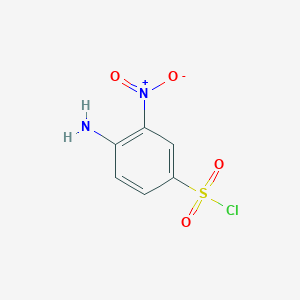

o-Nitroaniline-p-sulfonyl chloride (CAS: Not explicitly provided in evidence) is a nitroaromatic compound with a sulfonyl chloride functional group. Its structure features a nitro group (-NO₂) in the ortho position and a sulfonyl chloride (-SO₂Cl) group in the para position relative to the amine (-NH₂) on the benzene ring. This arrangement confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly in sulfonamide formation and as an intermediate in dyes or pharmaceuticals.

The molecular formula is C₆H₅ClN₂O₄S, with a molecular weight of 236.63 g/mol. Its melting point is estimated to be ~150–155°C, higher than non-sulfonated analogs due to increased molecular symmetry and intermolecular interactions . The sulfonyl chloride group enhances electrophilicity, enabling nucleophilic substitution reactions, while the nitro group contributes to electron-withdrawing effects, stabilizing intermediates in synthetic pathways.

属性

分子式 |

C6H5ClN2O4S |

|---|---|

分子量 |

236.63 g/mol |

IUPAC 名称 |

4-amino-3-nitrobenzenesulfonyl chloride |

InChI |

InChI=1S/C6H5ClN2O4S/c7-14(12,13)4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2 |

InChI 键 |

ISULKPPMRMIAMM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])N |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following table compares o-nitroaniline-p-sulfonyl chloride with structurally related compounds, emphasizing substituent effects on properties:

Key Findings:

Substituent Position Effects: Ortho vs. However, its electron-withdrawing nature enhances electrophilicity at the sulfonyl chloride site . Sulfonyl Chloride vs. Nitro Dominance: The sulfonyl chloride group in this compound increases molecular weight by ~100 g/mol compared to p-nitroaniline, significantly altering solubility and reactivity profiles.

Toxicity and Safety :

- This compound is expected to exhibit higher acute toxicity than p-nitroaniline (oral LD₅₀ ~750–810 mg/kg) due to the reactive sulfonyl chloride moiety, which can hydrolyze to release HCl and sulfonic acids . Handling requires stringent personal protective equipment (PPE), including acid-resistant gloves and ventilation.

Stability and Decomposition :

- Unlike p-nitroaniline, which is stable under recommended storage conditions, this compound may decompose under moisture or heat, generating hazardous gases (e.g., SO₂, HCl). This necessitates inert storage environments .

Research Implications and Limitations

- Synthetic Utility : The compound’s dual functional groups enable selective modifications, but steric effects from the ortho-nitro group may limit reaction yields compared to less hindered analogs.

- Data Gaps : Direct experimental data on this compound are scarce in the provided evidence. Comparisons rely on extrapolation from structurally related compounds, highlighting the need for targeted studies on its kinetics and thermodynamics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。